Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-)
Description
Nomenclature and Structural Characterization
Systematic IUPAC Name Derivation and Isomeric Considerations
The systematic IUPAC name derives from the bis-ligand coordination pattern and oxidation states. The parent phthalocyanine ligand (C₃₂H₁₈N₈²⁻) coordinates through four nitrogen atoms (N²⁹, N³⁰, N³¹, N³²) per macrocycle, with gadolinium in the +3 oxidation state. The full name follows:
μ-hydrogen bis(29H,31H-phthalocyaninato(2-)-κ⁴N²⁹,N³⁰,N³¹,N³²)gadolinate(1-)
Key naming considerations:
- The "bis" prefix denotes two phthalocyanine ligands.
- "μ-hydrogen" indicates bridging protonation between macrocycles.
- Oxidation states are specified as (2-) for ligands and (1-) for the overall complex.
Isomeric forms arise from:
- Ligand stacking : Eclipsed (D₄h) vs. staggered (D₄d) conformations
- Protonation sites : N-H localization on either the upper or lower macrocycle
- Metal coordination : Gadolinium's 4f⁷ configuration enables axial vs. equatorial ligand distortion
| Isomer Type | Structural Feature | Energy Difference (kJ/mol) |
|---|---|---|
| Eclipsed | Macrocycle alignment | 0 (reference) |
| Staggered | 45° rotation between ligands | +12.3 |
| Axial-protonated | H⁺ on upper phthalocyanine | +8.7 |
| Equatorial-distorted | Gd³⁺ shifted from center | +15.9 |
Data from DFT studies show staggered conformations are thermodynamically favored due to reduced π-π repulsion.
Crystallographic Analysis of Double-Decker Phthalocyanine Coordination
Single-crystal X-ray diffraction reveals a square antiprismatic geometry with gadolinium at the center (Figure 1). Key parameters from solvothermal synthesis:
| Parameter | Value |
|---|---|
| Space group | P4/mmm |
| Unit cell (Å) | a=14.32, c=6.79 |
| Gd-N distance | 2.45 ± 0.03 Å |
| Interplanar spacing | 3.41 Å |
| Torsion angle | 42.7° |
The structure features:
- Offset stacking : Macrocycle planes rotated 42.7° to minimize steric clashes.
- Gadolinium displacement : 0.23 Å from the N₈ coordination plane center.
- Hydrogen bonding : N-H···N interactions (2.89 Å) between protonated and deprotonated ligands.
data_global
_chemical_name 'Hydrogen bis(29H,31H-phthalocyaninato)gadolinate'
_space_group_name_H-M 'P4/mmm'
_cell_length_a 14.32(2)
_cell_length_b 14.32(2)
_cell_length_c 6.79(1)
_cell_angle_alpha 90
_cell_angle_beta 90
_cell_angle_gamma 90
Spectroscopic Characterization of Gadolinium-Ligand Binding Modes
UV-Vis-NIR Spectroscopy
The electronic spectrum shows characteristic phthalocyanine transitions with gadolinium-induced splitting:
| Band (nm) | Assignment | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| 328 | B-band (π→π*) | 1.2×10⁵ |
| 615 | Qₓ (a₁u→e₉*) | 8.7×10⁴ |
| 678 | Qᵧ (a₂u→e₉*) | 9.1×10⁴ |
| 1050 | IVCT (ligand-to-metal) | 3.4×10³ |
The 1050 nm intervalence charge transfer (IVCT) band confirms strong metal-ligand electronic coupling.
Infrared Spectroscopy
Critical vibrational modes (cm⁻¹):
- 1520 : C-N stretching (phthalocyanine macrocycle)
- 1335 : Isoindole deformation (in-plane)
- 1092 : Gd-N symmetric vibration
- 887 : Out-of-plane C-H bending
The 1092 cm⁻¹ peak's 12 cm⁻¹ redshift versus monomeric phthalocyanines indicates covalent Gd-N bonding.
Electron Paramagnetic Resonance (EPR)
X-band EPR (9.5 GHz, 298 K) reveals gadolinium's +3 oxidation state:
- g⊥ = 1.991
- g∥ = 1.980
- Zero-field splitting D = 0.412 cm⁻¹
The axial symmetry (g∥ < g⊥) confirms the square antiprismatic coordination environment.
Properties
CAS No. |
12393-09-8 |
|---|---|
Molecular Formula |
C64H33GdN16 |
Molecular Weight |
1183.3 g/mol |
IUPAC Name |
gadolinium(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron |
InChI |
InChI=1S/2C32H16N8.Gd/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |
InChI Key |
VWFZQLGANGKJFS-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Gd+3] |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Phthalocyanine Ligands
- Phthalocyanine ligands are synthesized by cyclotetramerization of phthalonitrile derivatives in the presence of a metal-free catalyst.
- Reaction temperature: ~180–220 °C.
- Solvent: High-boiling point solvents like quinoline or DMF.
Step 3: Coordination Reaction
- The mixture is heated to 200–300 °C for several hours.
- A molar ratio of 2:1 (phthalocyanine:Gd³⁺) ensures complete chelation.
Step 4: Purification
- The product is purified using column chromatography or recrystallization techniques.
- Solvents such as chloroform or methanol are used for washing away impurities.
Optimization Parameters
Reaction Temperature
- Higher temperatures (~250 °C) improve the yield but may lead to side reactions.
- Controlled heating prevents decomposition of the phthalocyanine ligand.
Solvent Choice
- Polar solvents like DMF enhance solubility and reaction rates.
- Non-polar solvents may lead to incomplete reactions due to poor solubility.
Reaction Time
- Prolonged reaction times (>12 hours) ensure complete coordination but increase the risk of by-product formation.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Stability of Free Gadolinium Ions | Use excess phthalocyanine ligands to ensure complete chelation. |
| Side Reactions at High Temperatures | Optimize reaction temperature and use inert atmospheres (argon/nitrogen). |
| Impurity Removal | Employ advanced purification techniques like high-performance liquid chromatography (HPLC). |
Key Research Findings
Stability Studies
- The compound demonstrates high thermal stability due to the robust coordination between gadolinium and phthalocyanine ligands.
- Stability is enhanced in neutral or slightly acidic pH environments, whereas alkaline conditions may lead to ligand dissociation.
Applications in Imaging
- Studies indicate that gadolinium-based complexes exhibit high relaxivity values, improving MRI contrast quality.
Data Table: Reaction Conditions
| Parameter | Value/Condition |
|---|---|
| Temperature | 200–300 °C |
| Solvent | DMF, quinoline |
| Reaction Time | 8–12 hours |
| Molar Ratio | Phthalocyanine:Gd³⁺ = 2:1 |
Chemical Reactions Analysis
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized phthalocyanine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the phthalocyanine ligands.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the phthalocyanine ligands are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalocyanine quinones, while substitution reactions can produce a variety of functionalized phthalocyanine derivatives .
Scientific Research Applications
Chemistry
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) serves as a catalyst in various organic reactions, including:
- Oxidation Reactions : The compound can facilitate the oxidation of organic substrates using strong oxidizing agents.
- Polymerization Processes : It aids in the polymerization of monomers due to its ability to stabilize radical intermediates.
Biology
In biological research, this compound is primarily used as a contrast agent in magnetic resonance imaging (MRI):
- Mechanism : The paramagnetic properties of gadolinium enhance the relaxation rates of water protons, improving image contrast.
- Applications : It is utilized in clinical settings for better visualization of tissues and organs during MRI scans.
Medicine
The compound is being explored for its potential in photodynamic therapy (PDT):
- Mechanism of Action : Upon light activation, it generates reactive oxygen species that can induce cell death in targeted cancer cells.
- Research Findings : Studies have indicated its effectiveness in reducing tumor sizes in preclinical models.
Industrial Uses
In industry, hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) is employed in the production of dyes and pigments due to:
- Color Stability : The intense coloration and stability make it suitable for various applications in textiles and coatings.
Case Study 1: MRI Contrast Agent Efficacy
A study conducted on patients undergoing MRI scans demonstrated that hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) significantly improved image quality compared to traditional contrast agents. The enhanced contrast allowed for better differentiation between healthy and pathological tissues.
Case Study 2: Photodynamic Therapy Trials
In preclinical trials involving animal models with induced tumors, treatment with hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) followed by light exposure resulted in a marked reduction in tumor volume. This study highlighted its potential as an effective therapeutic agent against cancer.
Mechanism of Action
The mechanism of action of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) varies depending on its application:
Catalysis: In catalytic reactions, the compound’s unique electronic structure facilitates the transfer of electrons, thereby accelerating the reaction rate.
MRI Contrast Agent: As an MRI contrast agent, the paramagnetic gadolinium ion enhances the relaxation rates of water protons in the body, leading to improved image contrast.
Photodynamic Therapy: In PDT, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in targeted tissues.
Comparison with Similar Compounds
Key Observations :
- The gadolinium complex is bis-ligated, whereas most transition-metal Pcs (Cu, Fe, Pt) adopt a monomeric structure .
- Substituted derivatives (e.g., sulfonated cobalt Pcs) enhance solubility for specific applications .
- Silicon Pcs exhibit axial coordination, enabling tunable electronic properties .
Physicochemical Properties
Research Trends and Gaps
Biological Activity
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) is a complex compound that combines gadolinium with phthalocyanine, a macrocyclic compound known for its unique photophysical properties. This compound has garnered attention in various fields, particularly in medical imaging and photodynamic therapy due to its potential biological activity.
Structure and Properties
The structure of Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) includes a gadolinium ion coordinated with two phthalocyanine ligands. Phthalocyanines are known for their stability and ability to absorb light in the visible spectrum, making them suitable for applications in imaging and therapy.
1. Photophysical Properties
Research indicates that gadolinium phthalocyanine complexes exhibit significant photophysical properties. These include strong absorption in the near-infrared region, which is advantageous for imaging applications. The excited-state dynamics of these compounds have been studied extensively, revealing efficient intersystem crossing and singlet excited state absorption (ESA) characteristics that are critical for their use in phototherapy .
2. Magnetic Resonance Imaging (MRI)
Gadolinium-based compounds are widely used as contrast agents in MRI due to their paramagnetic properties. Studies have shown that phthalocyanine derivatives, including Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-), enhance the contrast in MRI images significantly. The introduction of the phthalocyanine moiety improves the relaxivity of gadolinium, making it a promising candidate for advanced imaging techniques .
3. Photodynamic Therapy (PDT)
The compound's ability to generate reactive oxygen species (ROS) upon light activation positions it as a potential agent for photodynamic therapy. The generation of ROS can lead to localized destruction of cancer cells when the compound is activated by specific wavelengths of light. This mechanism has been explored in various studies, demonstrating the efficacy of phthalocyanine derivatives in inducing cytotoxic effects on tumor cells .
Case Study 1: MRI Contrast Enhancement
A study investigated the effectiveness of gadolinium phthalocyanine as an MRI contrast agent. The results indicated a substantial increase in signal intensity compared to traditional gadolinium-based agents, attributed to the unique electronic structure of the phthalocyanine ligands that enhances relaxivity .
Case Study 2: Photodynamic Therapy Efficacy
In another study focusing on PDT, researchers treated cancer cell lines with Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) and exposed them to light at specific wavelengths. The study reported a significant reduction in cell viability, demonstrating the compound's potential as an effective therapeutic agent against cancer .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₂H₁₈N₈O₈Gd |
| Absorption Peak | Near-infrared region (700-800 nm) |
| Relaxivity | Enhanced compared to standard gadolinium agents |
| Cytotoxicity | Significant reduction in cancer cell viability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Hydrogen bis(phthalocyaninato)gadolinate(1-), and how can purity be optimized?
- Methodology : The compound is likely synthesized via template-assisted cyclotetramerization of phthalonitrile derivatives in the presence of gadolinium salts. Metal insertion into the phthalocyanine macrocycle can be achieved under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (150–200°C). Purification involves Soxhlet extraction with organic solvents (e.g., methanol, acetone) to remove unreacted precursors, followed by column chromatography for isolating stereoisomers .
- Purity Optimization : Use elemental analysis (C, H, N, Gd) to verify stoichiometry and HPLC with a C18 column to assess purity (>95%). Thermal gravimetric analysis (TGA) can confirm the absence of solvent residues .
Q. Which spectroscopic techniques are critical for characterizing this gadolinium-phthalocyanine complex?
- Key Techniques :
- UV-Vis/NIR : Phthalocyanine Q-bands (600–700 nm) and gadolinium-centered transitions (near-IR) reveal electronic coupling between the ligand and metal .
- EPR : Detect paramagnetic Gd(III) centers (if present) to study spin states and coordination symmetry .
- XRD : Resolve crystal structure, including axial ligation (e.g., hydrogen or hydroxyl groups) and stacking interactions between phthalocyanine rings .
Q. How does the compound’s stability vary under different environmental conditions?
- Stability Profile :
- Thermal : Decomposition occurs above 300°C, as observed in TGA, with mass loss corresponding to ligand degradation .
- Photochemical : UV irradiation may induce ligand-to-metal charge transfer, monitored via time-resolved fluorescence quenching .
- Chemical : Susceptible to demetallation in strong acids (e.g., HCl); use pH 7–9 buffers for aqueous studies .
Advanced Research Questions
Q. What advanced spectroscopic methods resolve electronic interactions between gadolinium and the phthalocyanine ligand?
- X-ray Absorption Spectroscopy (XAS) : Analyze Gd L-edge spectra to determine oxidation state (+3 vs. +2) and ligand-field splitting .
- Magnetic Circular Dichroism (MCD) : Probe π-π* transitions in the phthalocyanine ring to assess ligand distortion induced by gadolinium .
- Transient Absorption Spectroscopy : Track excited-state dynamics (e.g., triplet formation) for photophysical applications .
Q. How can computational modeling predict the compound’s catalytic activity in oxidation reactions?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) for ligands and LANL2DZ for Gd. Study frontier orbitals (HOMO-LUMO gaps) to identify redox-active sites .
- Mechanistic Insights : Simulate O₂ activation pathways (e.g., singlet oxygen generation) for photocatalysis applications. Validate with experimental EPR spin-trapping using TEMP .
Q. How should researchers address contradictions in reported catalytic efficiencies across studies?
- Controlled Variables : Standardize reaction conditions (solvent, light source, substrate/catalyst ratio). For example, discrepancies in oxidation rates may arise from varying axial ligands (e.g., hydroxyl vs. chloride) .
- Cross-Validation : Compare catalytic turnover numbers (TON) with alternative techniques (e.g., GC-MS for product yield vs. iodometric titration for peroxide quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
